

Comprehensive Analytical Characterization of 3-bromo-N-propylbenzamide

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Compound of Interest

Compound Name: 3-bromo-N-propylbenzamide

CAS No.: 35306-74-2

Cat. No.: B1335070

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Abstract

This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **3-bromo-N-propylbenzamide**. As a key intermediate in pharmaceutical synthesis and a valuable compound in chemical research, rigorous verification of its identity, purity, and structural integrity is paramount. This document outlines optimized protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction

3-bromo-N-propylbenzamide is a substituted aromatic amide whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom, an amide linkage, and a flexible propyl chain provides multiple points for further chemical modification, making it a versatile building block. Ensuring the quality of such a compound is a

critical step in any research or development pipeline. Inadequate characterization can lead to irreproducible results, failed syntheses, and compromised safety profiles in drug development.

This guide is designed to serve as a practical, field-proven resource. It moves beyond simple procedural lists to explain the scientific rationale behind the selection of specific analytical parameters, thereby fostering a deeper understanding and enabling robust, self-validating analytical workflows.

Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and sample preparation.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ BrNO	[1]
Molecular Weight	242.11 g/mol	[1]
Boiling Point	342.3°C at 760 mmHg	[1]
Density	1.352 g/cm ³	[1]
Flash Point	160.8°C	[1]

Chromatographic Analysis for Purity Assessment

Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like **3-bromo-N-propylbenzamide**. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The compound is separated based on its hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer. UV detection is ideal due to the presence of the aromatic benzene ring, which is a strong chromophore.

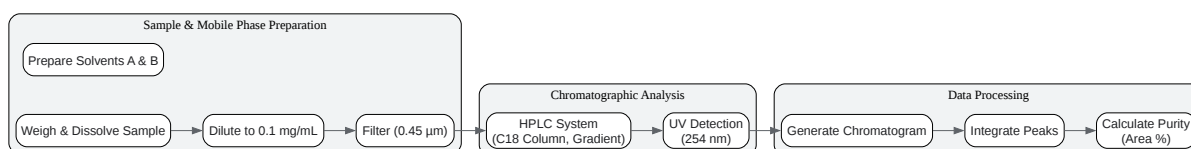
Experimental Protocol: RP-HPLC for Purity Analysis

- Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
- Column Selection: A C18 column (e.g., Zorbax XDB C18, 250 mm x 4.6 mm, 5 µm particle size) is selected for its excellent resolving power and stability for aromatic compounds.[2]
- Mobile Phase Preparation:
 - Solvent A: HPLC-grade water with 0.1% formic acid. The acid improves peak shape by ensuring the analyte is in a consistent protonation state.
 - Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
- Chromatographic Conditions:
 - Mode: Gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and resolved effectively.
 - Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
 - Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, providing high sensitivity. A photodiode array (PDA) detector can be used to assess peak purity.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **3-bromo-N-propylbenzamide** and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

- Filter the sample through a 0.45 μm syringe filter before injection to prevent column blockage.
- Injection Volume: 10 μL .

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified conditions. Any other peaks are considered impurities.

Diagram: HPLC Analysis Workflow



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Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in the gas phase based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification, and the molecular ion peak confirms the molecular weight.

Experimental Protocol: GC-MS for Identity Confirmation

- Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole MS).

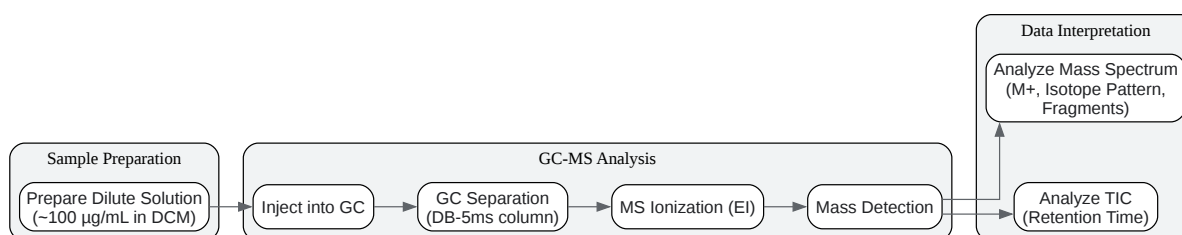
- Column Selection: A low-to-mid polarity capillary column, such as a 5% Phenyl Methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m), is suitable for separating aromatic compounds.[3]
- GC Conditions:
 - Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250°C. This ensures rapid and complete vaporization of the sample.
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase at 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that produces reproducible fragmentation patterns.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and key fragments.
- Sample Preparation:
 - Prepare a dilute solution of the sample (~100 μ g/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Interpretation:

- Total Ion Chromatogram (TIC): The retention time of the peak in the TIC provides a measure of the compound's volatility under the given conditions.

- Mass Spectrum:
 - Molecular Ion (M^+): Look for the molecular ion peak at m/z 241 and 243.
 - Isotopic Pattern: Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity. This is a definitive indicator of the presence of one bromine atom.
 - Fragmentation: Key fragments will help confirm the structure. Expect to see fragments corresponding to the loss of the propyl group, the benzoyl cation, and the bromobenzoyl cation. The base peak for a similar compound, 3-bromo-N-methylbenzamide, is at m/z 183/185, corresponding to the bromobenzoyl cation $[\text{C}_7\text{H}_4\text{BrO}]^+$.^[4]

Diagram: GC-MS Analysis Workflow



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Caption: Workflow for GC-MS identity confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification. For **3-bromo-N-propylbenzamide**, key groups include the secondary amide (N-H and C=O bonds) and the substituted benzene ring.

Experimental Protocol:

- Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.
- Data Acquisition: Scan the sample from 4000 to 400 cm^{-1} .

Data Interpretation: The spectrum of a secondary amide is highly characteristic.^[5] The following table summarizes the expected absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Comments
~3300	N-H Stretch	Secondary Amide	A single, relatively sharp peak.
3100-3000	C-H Stretch	Aromatic	
2960-2850	C-H Stretch	Aliphatic (Propyl)	
~1640	C=O Stretch (Amide I)	Secondary Amide	Very strong and sharp absorption. Conjugation with the benzene ring lowers the frequency from a typical ketone.[5]
~1550	N-H Bend (Amide II)	Secondary Amide	Strong absorption, characteristic of secondary amides.[5]
~1450	C=C Stretch	Aromatic Ring	
~1300	C-N Stretch	Amide	
800-600	C-H Bending	Aromatic Substitution	Pattern indicates 1,3-disubstitution.
~600	C-Br Stretch	Aryl Halide	May be weak and in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal

standard (δ 0.00 ppm).[6]

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. Further 2D experiments like COSY and HSQC can be run to confirm assignments.

Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

- δ ~7.8-7.3 ppm (4H, multiplet): Aromatic protons. The substitution pattern will create a complex multiplet.
- δ ~6.5 ppm (1H, broad singlet): Amide N-H proton. The chemical shift can vary with concentration and solvent.
- δ ~3.4 ppm (2H, quartet, $J \approx 7$ Hz): $-\text{CH}_2-$ group attached to the nitrogen ($-\text{NH}-\text{CH}_2-$). It is split by the adjacent $-\text{CH}_2-$ group and the N-H proton.
- δ ~1.6 ppm (2H, sextet, $J \approx 7$ Hz): Middle $-\text{CH}_2-$ group of the propyl chain. It is split by the two adjacent $-\text{CH}_2-$ groups.
- δ ~0.9 ppm (3H, triplet, $J \approx 7$ Hz): Terminal $-\text{CH}_3$ group of the propyl chain. It is split by the adjacent $-\text{CH}_2-$ group.

Expected ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz):

- δ ~167 ppm: Carbonyl carbon ($\text{C}=\text{O}$).
- δ ~135-122 ppm: Six signals for the six aromatic carbons. The carbon attached to the bromine ($\text{C}-\text{Br}$) will be at the higher field end of this range (~122 ppm), while the carbon attached to the carbonyl group will be at the lower field end.
- δ ~42 ppm: $-\text{CH}_2-$ carbon attached to the nitrogen.
- δ ~23 ppm: Middle $-\text{CH}_2-$ carbon of the propyl chain.
- δ ~11 ppm: Terminal $-\text{CH}_3-$ carbon.

Summary and Conclusion

The combination of these orthogonal analytical techniques provides a robust and comprehensive characterization of **3-bromo-N-propylbenzamide**. Chromatographic methods establish purity, while spectroscopic methods confirm the chemical identity and structure.

Technique	Parameter	Expected Result	Purpose
HPLC	Retention Time & Area %	Single major peak with purity >98%	Purity, Quantification
GC-MS	Molecular Ion (m/z)	241/243 (M/M+2, ~1:1 ratio)	Identity, MW Confirmation
FT-IR	Key Peaks (cm ⁻¹)	~3300 (N-H), ~1640 (C=O), ~1550 (N-H bend)	Functional Group ID
¹ H NMR	Chemical Shifts (δ)	Distinct signals for aromatic, amide, and propyl protons	Structural Elucidation
¹³ C NMR	Number of Signals	10 distinct carbon signals	Structural Confirmation

This multi-faceted approach ensures that the material meets the stringent quality requirements for use in research and development, providing a high degree of confidence in its identity and purity. Adherence to these protocols will yield reliable and reproducible data, forming a solid foundation for subsequent scientific endeavors.

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- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 3-bromo-N-propylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:

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